molecular formula C6H3N3O2 B590053 2-Nitrosofuro[2,3-d]pyrimidine CAS No. 139392-69-1

2-Nitrosofuro[2,3-d]pyrimidine

Cat. No.: B590053
CAS No.: 139392-69-1
M. Wt: 149.109
InChI Key: VAPMLXPYIVADFY-UHFFFAOYSA-N
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Description

2-Nitrosofuro[2,3-d]pyrimidine is a fused heterocyclic compound characterized by a pyrimidine ring fused with a furan moiety at the [2,3-d] position, substituted with a nitroso (-NO) group at the 2-position. 17A) and 6-aryl-substituted derivatives (Fig. 17B) highlight the versatility of the furopyrimidine scaffold. The nitroso group may enhance electrophilic reactivity or serve as a precursor for further functionalization, distinguishing it from amino- or alkyl-substituted analogs.

Properties

CAS No.

139392-69-1

Molecular Formula

C6H3N3O2

Molecular Weight

149.109

IUPAC Name

6-nitrosofuro[2,3-d]pyrimidine

InChI

InChI=1S/C6H3N3O2/c10-9-5-1-4-2-7-3-8-6(4)11-5/h1-3H

InChI Key

VAPMLXPYIVADFY-UHFFFAOYSA-N

SMILES

C1=C(OC2=NC=NC=C21)N=O

Synonyms

Furo[2,3-d]pyrimidine, 6-nitroso- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Furopyrimidines

The following table compares 2-nitrosofuro[2,3-d]pyrimidine with structurally related fused pyrimidines, emphasizing substituents, biological activity, and synthesis routes:

Compound Name Core Structure Substituents Key Properties/Applications Reference
2-Nitrosofuro[2,3-d]pyrimidine Furo[2,3-d]pyrimidine 2-NO Potential electrophile; synthetic intermediate (inferred)
4-Amino-5-methylfuro[2,3-d]pyrimidine Furo[2,3-d]pyrimidine 4-NH₂, 5-CH₃ Anticancer lead (preclinical studies) Fig. 17A
6-Aryl-furo[2,3-d]pyrimidin-4-amine Furo[2,3-d]pyrimidine 4-NH₂, 6-aryl Kinase inhibition; antitumor activity Fig. 17B
PD 166285 (Pyrido[2,3-d]pyrimidine) Pyrido[2,3-d]pyrimidine Multi-substituted PDGF receptor inhibitor; anticancer
VK-19911 (Pyrido[2,3-d]pyrimidine) Pyrido[2,3-d]pyrimidine Chloro, aryl substituents MAP kinase inhibitor
5-Nitrosopyrimidine-2,4,6-triamine Pyrimidine 2,4,6-NH₂; 5-NO Genotoxic impurity in pharmaceuticals

Key Differences in Reactivity and Bioactivity

Nitroso vs. Amino Groups: Unlike amino-substituted analogs (e.g., 4-amino-5-methylfuro[2,3-d]pyrimidine), the nitroso group in 2-nitrosofuro[2,3-d]pyrimidine may increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution or redox reactions. However, nitroso derivatives are prone to dimerization or decomposition under acidic/basic conditions, as seen in 5-nitrosopyrimidine-2,4,6-triamine.

Furo vs. Pyrido Cores : Pyrido[2,3-d]pyrimidines (e.g., PD 166285) exhibit nitrogen isosterism, improving solubility and kinase-binding affinity compared to oxygen-containing furo analogs. This difference impacts their therapeutic profiles, with pyrido derivatives dominating oncology pipelines.

Biological Activity: While amino-substituted furopyrimidines target kinases (e.g., CDK5, PI3K/mTOR), nitroso derivatives are less explored in vivo due to stability concerns.

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